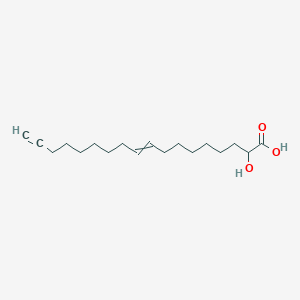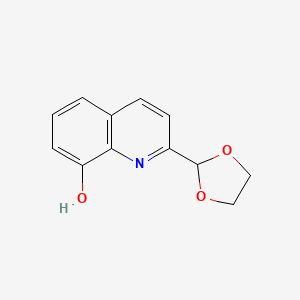![molecular formula C13H13N3O4 B13869294 Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate CAS No. 179025-88-8](/img/structure/B13869294.png)
Methyl {1-[(4-nitrophenyl)methyl]-1H-imidazol-4-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate is a compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzyl bromide with imidazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with methyl bromoacetate to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 2-[1-[(4-aminophenyl)methyl]imidazol-4-yl]acetate.
Reduction: 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetic acid.
Substitution: Various substituted imidazole derivatives depending on the electrophile used.
科学的研究の応用
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving imidazole-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The imidazole ring can act as a ligand for various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate can be compared with other imidazole derivatives such as:
Methyl 2-[1-[(4-chlorophenyl)methyl]imidazol-4-yl]acetate: Similar structure but with a chloro group instead of a nitro group, leading to different reactivity and biological activity.
Methyl 2-[1-[(4-methylphenyl)methyl]imidazol-4-yl]acetate: Contains a methyl group instead of a nitro group, affecting its chemical and biological properties.
Methyl 2-[1-[(4-hydroxyphenyl)methyl]imidazol-4-yl]acetate: The presence of a hydroxy group can enhance its solubility and reactivity in certain reactions.
The uniqueness of methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate lies in the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
特性
CAS番号 |
179025-88-8 |
|---|---|
分子式 |
C13H13N3O4 |
分子量 |
275.26 g/mol |
IUPAC名 |
methyl 2-[1-[(4-nitrophenyl)methyl]imidazol-4-yl]acetate |
InChI |
InChI=1S/C13H13N3O4/c1-20-13(17)6-11-8-15(9-14-11)7-10-2-4-12(5-3-10)16(18)19/h2-5,8-9H,6-7H2,1H3 |
InChIキー |
RLFQWAMLYXPZKK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CN(C=N1)CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1h-Pyrazolo[4,3-b]pyridine,3-methyl-1-(triphenylmethyl)-](/img/structure/B13869227.png)
amino}benzaldehyde](/img/structure/B13869230.png)


![Methyl 5-amino-2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B13869240.png)

![Methyl 6-bromo-3-chloro-8-[(4-methoxyphenyl)methoxy]imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13869256.png)

![[4-[1-(1H-imidazol-5-yl)ethyl]-3-methylpyridin-2-yl]methanol](/img/structure/B13869263.png)
![N-[4-(2-hydroxyethyl)phenyl]methanesulfonamide](/img/structure/B13869266.png)

![7-(4-Chlorophenyl)spiro[2.5]oct-6-ene-6-carbaldehyde](/img/structure/B13869270.png)
